molecular formula C12H9ClFN B2822651 2-(2-Chloro-6-fluorophenyl)aniline CAS No. 1872215-75-2

2-(2-Chloro-6-fluorophenyl)aniline

Cat. No.: B2822651
CAS No.: 1872215-75-2
M. Wt: 221.66
InChI Key: DGIVBFAGWPVUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-fluorophenyl)aniline is an organic compound with the molecular formula C12H9ClFN. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 2-position and a fluorine atom at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Chloro-6-fluorophenyl)aniline involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced catalytic systems and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)aniline can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline group typically yields nitro compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-fluorophenyl)aniline
  • 2-(2-Chloro-6-bromophenyl)aniline
  • 2-(2-Fluoro-6-methylphenyl)aniline

Uniqueness

2-(2-Chloro-6-fluorophenyl)aniline is unique due to the specific positioning of the chlorine and fluorine atoms on the aniline ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15/h1-7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIVBFAGWPVUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=C2Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.